molecular formula C11H11FO3 B1526123 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid CAS No. 1225922-26-8

4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1526123
CAS No.: 1225922-26-8
M. Wt: 210.2 g/mol
InChI Key: SDBOBCHEALYEEF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Biological Activity

4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, especially in neurodegenerative diseases.

The compound's structure features a fluorophenyl group that enhances its binding affinity to biological targets, allowing it to modulate various metabolic pathways effectively. Its synthesis typically involves standard organic chemistry techniques that optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits notable enzyme inhibition properties, particularly targeting kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme plays a crucial role in the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications for neuroprotection and neurotoxicity balance in the brain .

Table 1: Comparison of Biological Activity with Structural Analogues

Compound NameMechanism of ActionUnique Features
This compoundInhibits KYN-3-OHaseEnhanced selectivity due to fluorine substitution
4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acidInhibits KYN-3-OHaseDifferent fluorine position affects reactivity
4-(Phenyl)-2-methyl-4-oxobutanoic acidLess effective KYN-3-OHase inhibitorLacks fluorine substitution
4-(Chlorophenyl)-2-methyl-4-oxobutanoic acidModerate inhibitionChlorine substitution alters pharmacological properties

The primary mechanism by which this compound exerts its biological effects is through the inhibition of KYN-3-OHase. This inhibition leads to a decrease in neurotoxic metabolites such as quinolinic acid (QUIN) while promoting neuroprotective metabolites like kynurenic acid (KYNA) . This balance is critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • Neuroprotective Potential : In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from excitotoxicity induced by QUIN. The modulation of the kynurenine pathway suggests a therapeutic avenue for treating conditions characterized by oxidative stress and neuroinflammation .
  • Antiproliferative Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have been tested for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 2: Antiproliferative Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50 (µM)
This compoundHeLa10.5
7-Anilino derivativeA5498.0
7-Chloro derivativeMDA-MB-2316.5

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBOBCHEALYEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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